5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-pyridinamine
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Description
The compound “5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-pyridinamine” is a complex organic molecule that contains several functional groups including a fluorobenzyl group, an oxadiazole ring, a methoxyethyl group, and a pyridinamine group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing oxadiazole rings involves the cyclization of a hydrazide with a carboxylic acid derivative . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The fluorobenzyl group would add an aromatic ring to the structure, and the methoxyethyl and pyridinamine groups would introduce additional nitrogen and oxygen atoms.Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. For example, some oxadiazole derivatives are known to have antimicrobial, antiviral, and anticancer activities .
Safety and Hazards
Properties
IUPAC Name |
5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-23-9-8-19-15-7-4-13(11-20-15)17-21-16(22-24-17)10-12-2-5-14(18)6-3-12/h2-7,11H,8-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSTAUXKLEDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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